

Purity and appearance of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Bromo-2-fluorophenyl)
(cyclopropyl)methanone

Cat. No.: B577640

[Get Quote](#)

Technical Guide: (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone**, a key building block in modern medicinal chemistry. This document outlines its physicochemical properties, analytical characterization, and its role in the synthesis of potential therapeutic agents.

Physicochemical Properties and Purity

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals.^[1] Its appearance is typically a colorless to yellow liquid or a semi-solid.^[2] The compound is generally available at a high purity, essential for its use in sensitive downstream applications.

Property	Value	Reference
CAS Number	1222368-75-3	[3]
Molecular Formula	C ₁₀ H ₈ BrFO	[1][3]
Molecular Weight	243.07 g/mol	[3]
Appearance	Colorless to Yellow Liquid or Semi-Solid	[2]
Purity (Typical)	>96% to ≥98% (by HPLC)	[1]
Storage Conditions	Sealed in a dry environment at 2-8°C	[3]

Synthesis and Purification

The synthesis of **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone** can be achieved through various established synthetic routes for aryl cyclopropyl ketones. A common approach involves the Friedel-Crafts acylation of a suitably substituted aromatic compound with cyclopropanecarbonyl chloride. Alternatively, modern cross-coupling methodologies offer a versatile and efficient means of preparation.[4]

Illustrative Synthetic Protocol: Palladium-Catalyzed Carbonylative Cross-Coupling

This protocol describes a plausible method for the synthesis of **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone** based on modern cross-coupling techniques.

Materials:

- 1,5-Dibromo-2-fluorobenzene
- Tricyclopropylbismuth
- Palladium catalyst (e.g., (SIPr)Pd(allyl)Cl)
- Carbon monoxide (CO) gas

- Lithium chloride (LiCl)
- Anhydrous solvent (e.g., Toluene or Dioxane)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,5-dibromo-2-fluorobenzene and lithium chloride in the anhydrous solvent.
- Add the palladium catalyst to the reaction mixture.
- Introduce tricyclopropylbismuth to the flask.
- Purge the reaction vessel with carbon monoxide gas and maintain a CO atmosphere (typically 1 atm).
- Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required duration (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

The crude **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone** is typically purified by flash column chromatography to achieve high purity.[\[1\]](#)

Materials:

- Crude **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone**
- Silica gel (230-400 mesh)

- Eluent: Hexane/Ethyl acetate mixture (e.g., 9:1 v/v)
- Glass column
- Collection tubes

Procedure:

- Prepare a slurry of silica gel in the eluent and pack it into the glass column.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with the hexane/ethyl acetate mixture, collecting fractions.
- Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone**.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 254 nm).

- Injection Volume: 10 μ L.
- Expected Outcome: A major peak corresponding to the product with a purity of >96-98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

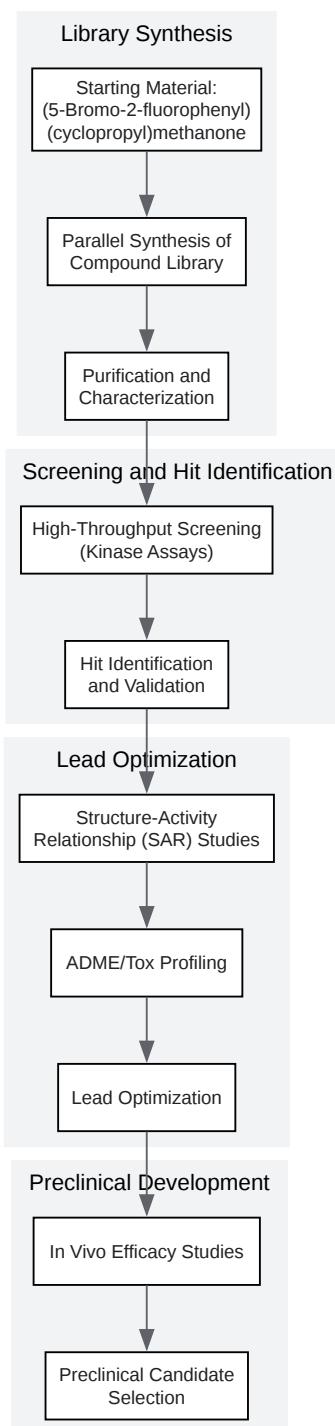
NMR spectroscopy is used to confirm the chemical structure of the molecule.[\[1\]](#)

- ^1H NMR (in CDCl_3): The spectrum would be expected to show multiplets in the aromatic region (approximately δ 7.0-7.8 ppm) and characteristic multiplets for the cyclopropyl protons in the upfield region (approximately δ 0.8-1.5 ppm). The methanone proton would likely appear as a multiplet around δ 2.5-3.0 ppm.
- ^{13}C NMR (in CDCl_3): The spectrum should display signals for the carbonyl carbon (around δ 190-200 ppm), aromatic carbons (in the range of δ 110-160 ppm, with C-F and C-Br couplings), and the cyclopropyl carbons (in the upfield region, typically δ 5-20 ppm).
- ^{19}F NMR (in CDCl_3): A single resonance is expected for the fluorine atom attached to the phenyl ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

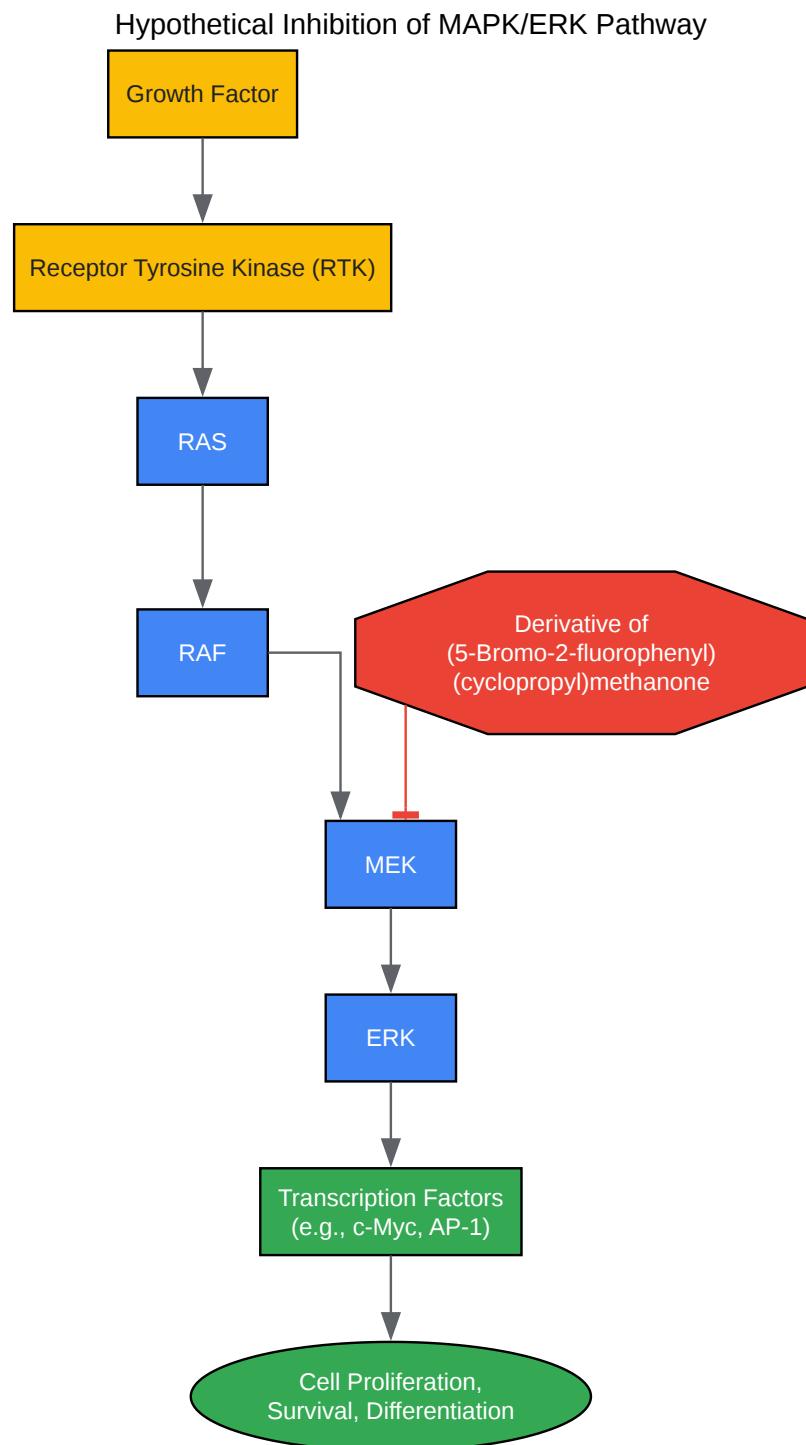
- Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Expected m/z: The exact mass of the protonated molecule $[\text{M}+\text{H}]^+$ would be calculated and compared to the observed mass to confirm the molecular formula $\text{C}_{10}\text{H}_8\text{BrFO}$.


Role in Drug Discovery and Development

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors for cancer therapy.[\[5\]](#) The presence of the bromo and fluoro substituents provides handles for further chemical modifications, allowing for the exploration of structure-activity relationships.

General Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery of kinase inhibitors, where a versatile intermediate like **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone** could be utilized in the synthesis of a compound library.


General Workflow for Kinase Inhibitor Discovery

[Click to download full resolution via product page](#)

Caption: A generalized workflow for kinase inhibitor discovery.

Hypothetical Signaling Pathway Modulation

Given its use as a precursor for kinase inhibitors, derivatives of **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone** could potentially target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone | 1222368-75-3 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1222368-75-3|(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone|BLD Pharm [bldpharm.com]
- 4. Novel Synthesis of Aryl Cyclopropylketones - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride [myskinrecipes.com]
- To cite this document: BenchChem. [Purity and appearance of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b577640#purity-and-appearance-of-5-bromo-2-fluorophenyl-cyclopropyl-methanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com